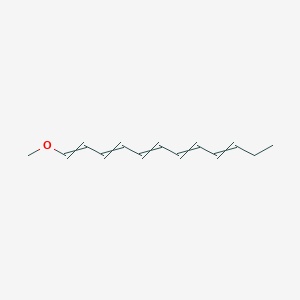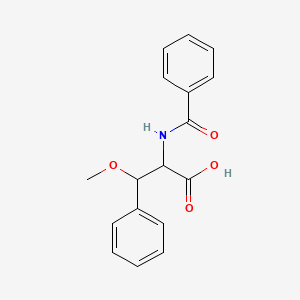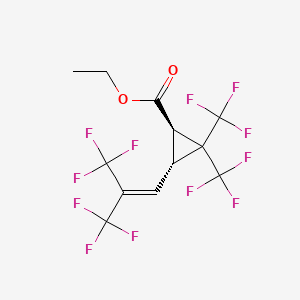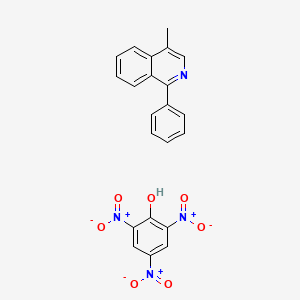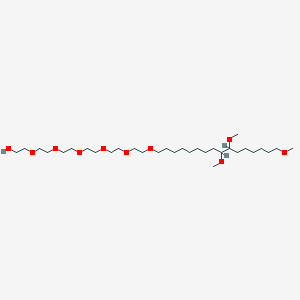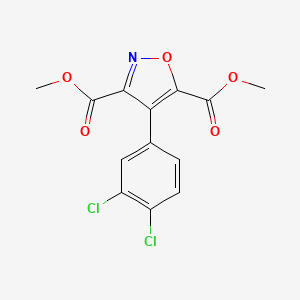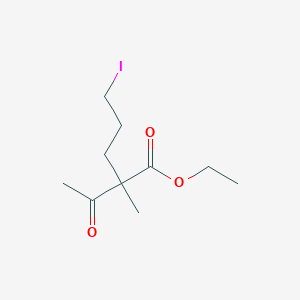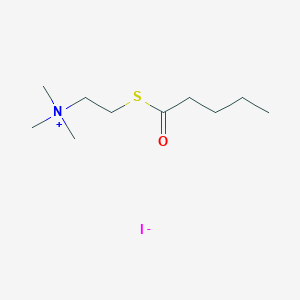
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide is a quaternary ammonium compound with a unique structure that includes a pentanoylsulfanyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide typically involves the reaction of N,N,N-trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide with pentanoyl chloride under specific conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
化学反応の分析
Types of Reactions
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted quaternary ammonium compounds.
科学的研究の応用
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and transport mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide involves its interaction with molecular targets such as cell membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites, while the pentanoylsulfanyl group can interact with hydrophobic regions. These interactions can affect cellular processes and signaling pathways, making it a valuable tool in research.
類似化合物との比較
Similar Compounds
N,N,N-Trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide: Similar structure but with a piperazine ring instead of a pentanoylsulfanyl group.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: Contains a phosphonooxy group, used in different applications.
Uniqueness
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide is unique due to its pentanoylsulfanyl group, which provides distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be effective.
特性
CAS番号 |
110438-89-6 |
|---|---|
分子式 |
C10H22INOS |
分子量 |
331.26 g/mol |
IUPAC名 |
trimethyl(2-pentanoylsulfanylethyl)azanium;iodide |
InChI |
InChI=1S/C10H22NOS.HI/c1-5-6-7-10(12)13-9-8-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
KEILFWHVGUVPEI-UHFFFAOYSA-M |
正規SMILES |
CCCCC(=O)SCC[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
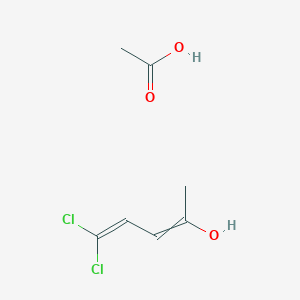
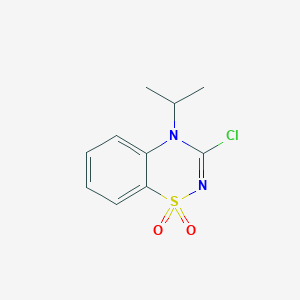
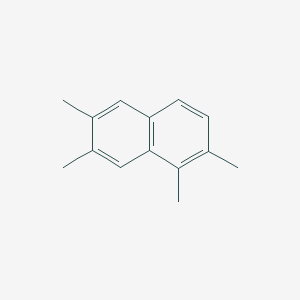
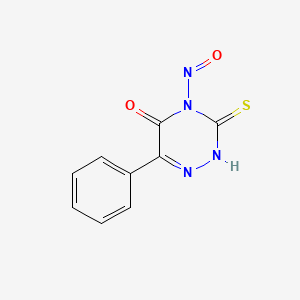
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
